molecular formula C10H9NO3 B8650900 3-(hydroxymethyl)-1H-indole-2-carboxylic acid

3-(hydroxymethyl)-1H-indole-2-carboxylic acid

Cat. No. B8650900
M. Wt: 191.18 g/mol
InChI Key: SJHLUNFSFQWODV-UHFFFAOYSA-N
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Patent
US05229413

Procedure details

Ethyl indole-2-carboxylate (5.87 gm) in absolute ethanol (85 ml) was combined with potassium carbonate (4.3 gm) and 37% formaldehyde (2.6 gm) and heated to reflux for four days. The mixture was cooled to room temperature and the solvents removed on a rotary evaporator. The residue was dissolved in water (100 ml) and the water solution was washed with ether (2×50 ml). The aqueous solution was made acidic with 3.6 N sulfuric acid and the resulting mixture was extracted with methylene chloride (2×50 ml) and ether (2×50 ml). The combined organic layers were dried over magnesium sulfate and the solvent removed on a rotary evaporator. The residue was dissolved in acetone and purified by preparative centrifugally accelerated radial thin layer chromatography on silica gel using 10% methanol in methylene chloride as eluant. The product was obtained as an off-white solid. Physical data are reported in Table I.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12]CC)=[O:11].[C:15](=O)([O-])[O-:16].[K+].[K+].C=O>C(O)C>[OH:16][CH2:15][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]=1[C:10]([OH:12])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
the solvents removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 ml)
WASH
Type
WASH
Details
the water solution was washed with ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride (2×50 ml) and ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone
CUSTOM
Type
CUSTOM
Details
purified by preparative centrifugally accelerated radial thin layer chromatography on silica gel using 10% methanol in methylene chloride as eluant
CUSTOM
Type
CUSTOM
Details
The product was obtained as an off-white solid

Outcomes

Product
Name
Type
Smiles
OCC1=C(NC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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